

Ethyl Nonanoate: A Technical Guide for Researchers

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **ethyl nonanoate**, a fatty acid ester of significant interest in various scientific and industrial fields. This document details its fundamental chemical properties, analytical methodologies, and synthesis protocols, presented in a format tailored for research and development applications.

Core Chemical and Physical Properties

Ethyl nonanoate, also known as ethyl pelargonate, is an organic compound classified as a fatty acid ethyl ester.[1][2] It is a colorless liquid recognized for its characteristic fruity, brandy-like odor.[1] In research and industry, it is primarily utilized as a flavoring agent, fragrance component, and as a standard in analytical chemistry.[1][3][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **ethyl nonanoate**.



Property	Value	Source(s)
CAS Number	123-29-5	[4]
Molecular Formula	C11H22O2	[1]
Molecular Weight	186.29 g/mol	[1]
Density	0.866 g/mL at 25 °C	[4]
Boiling Point	119 °C at 23 mmHg	[4]
Melting Point	-44 °C	[5]
Vapor Pressure	0.1 hPa at 25 °C	[5]
Refractive Index	n20/D 1.422	[4]
Solubility	Insoluble in water; Soluble in organic solvents like alcohol and ether.	[1][3]

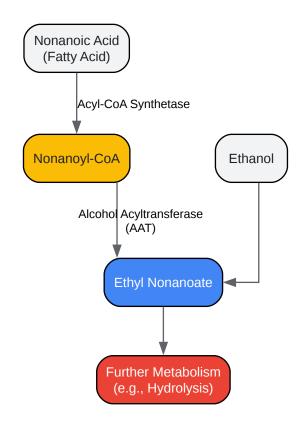
Biological and Metabolic Context

Ethyl nonanoate is an endogenous metabolite found in a variety of natural sources, including fruits like apples and bananas, as well as in fermented products such as wine and spirits.[6][7] Its presence is often associated with the characteristic aroma of these alcoholic beverages.[6] [8] From a biochemical perspective, it is involved in general lipid metabolism pathways.[2][9] However, specific, detailed signaling pathways in the context of drug development have not been extensively documented in publicly available literature.

Metabolic Relationship of Fatty Acid Esters

The diagram below illustrates the general metabolic relationship of fatty acid ethyl esters (FAEEs) like **ethyl nonanoate**, which are formed from the esterification of a fatty acid and ethanol.





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General metabolic context of **Ethyl Nonanoate**.

Experimental Protocols

This section details the methodologies for the synthesis and analytical quantification of **ethyl nonanoate**, critical procedures for its application in research settings.

Synthesis of Ethyl Nonanoate via Enzymatic Esterification

The synthesis of **ethyl nonanoate** can be achieved through various methods, including Fischer-Speier esterification. A greener, more selective alternative is enzymatic synthesis using lipase, which operates under milder conditions. The following is a representative protocol for such a synthesis.

Objective: To synthesize **ethyl nonanoate** from nonanoic acid and ethanol using an immobilized lipase catalyst.

Materials:



- Nonanoic acid
- Ethanol (anhydrous)
- Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)
- Organic solvent (e.g., hexane, for extraction)
- Anhydrous sodium sulfate
- Reaction vessel with temperature control and stirring

Procedure:

- Reactant Preparation: In the reaction vessel, combine nonanoic acid and ethanol. A typical
 molar ratio is 1:1, though an excess of ethanol can be used to drive the reaction equilibrium
 towards the product.
- Catalyst Addition: Add the immobilized lipase to the reactant mixture. The catalyst loading is typically between 1-10% (w/w) of the total reactant mass.
- Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 40-60
 °C) with constant stirring for a period of 4-24 hours. The optimal time and temperature will depend on the specific lipase used.
- Catalyst Removal: After the reaction is complete, separate the immobilized lipase from the mixture by filtration or centrifugation. The catalyst can often be washed and reused.
- Product Isolation:
 - Add an organic solvent like hexane to the reaction mixture to extract the **ethyl nonanoate**.
 - Wash the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted nonanoic acid, followed by a wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.



- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The
 resulting crude product can be further purified by vacuum distillation to yield high-purity ethyl
 nonanoate.
- Analysis: Confirm the identity and purity of the synthesized ethyl nonanoate using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Ethyl nonanoate is frequently analyzed and quantified in various matrices, such as alcoholic beverages, using GC-MS.[4] This technique offers high-resolution separation and definitive identification.

Objective: To quantify the concentration of **ethyl nonanoate** in a liquid sample.

Materials and Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- GC Column (e.g., DB-5ms, HP-5ms, or similar non-polar column)
- Helium (carrier gas)
- Ethyl nonanoate standard of known purity
- Volatile organic solvent (e.g., hexane or dichloromethane, high purity)
- Autosampler vials

Procedure:

- Standard Preparation:
 - Prepare a stock solution of ethyl nonanoate (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in the chosen solvent.



- Create a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Preparation:
 - o For simple matrices, dilute the sample directly with the solvent.
 - For complex matrices, perform a liquid-liquid extraction. For example, add 5 mL of hexane to 1 mL of the liquid sample, vortex vigorously for 2 minutes, and centrifuge to separate the layers. The upper organic layer containing the **ethyl nonanoate** is collected for analysis.
- GC-MS Analysis:
 - \circ Injection: Inject 1 µL of the prepared standard or sample into the GC.
 - GC Conditions (Typical):
 - Inlet Temperature: 250 °C
 - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
 - Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
 - MS Conditions (Typical):
 - Ion Source: Electron Ionization (EI) at 70 eV
 - Mass Range: Scan from m/z 40 to 400.
 - Transfer Line Temperature: 280 °C
- Data Analysis:
 - Identify the ethyl nonanoate peak in the chromatogram based on its retention time and the mass spectrum of the eluting compound.



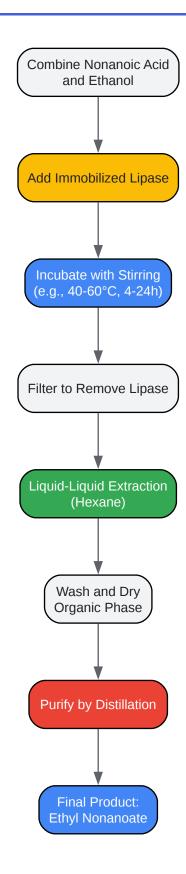
- Generate a calibration curve by plotting the peak area of the ethyl nonanoate standards against their known concentrations.
- Determine the concentration of **ethyl nonanoate** in the unknown samples by interpolating their peak areas on the calibration curve.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Workflow for Enzymatic Synthesis



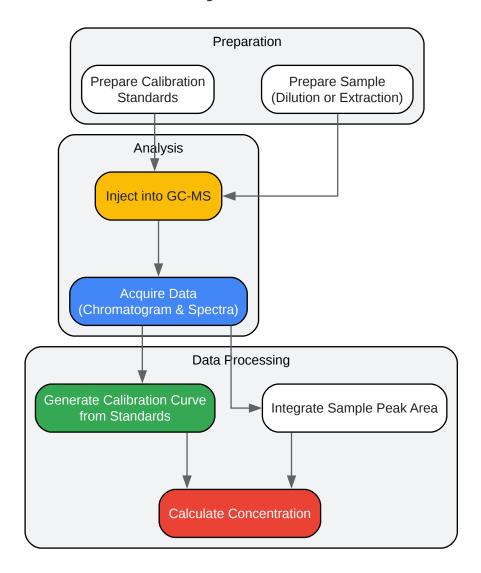


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Workflow for the synthesis of **Ethyl Nonanoate**.



Workflow for GC-MS Analysis



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Workflow for GC-MS analysis of **Ethyl Nonanoate**.

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